molecular formula C12H27NO6 B1667104 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-OL CAS No. 39160-70-8

17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-OL

Cat. No. B1667104
CAS RN: 39160-70-8
M. Wt: 281.35 g/mol
InChI Key: ICUIZKMGHRMMDZ-UHFFFAOYSA-N
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Description

17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol is a polyethylene glycol (PEG) derivative with the CAS Number: 39160-70-8 . It has a linear formula of C12H27NO6 and a molecular weight of 281.35 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol involves the use of palladium on activated carbon and hydrogen in methanol at 20°C for 5 hours . The reaction mixture is then filtered through a celite pad and washed with methanol . The product is obtained as a colorless oil .


Molecular Structure Analysis

The InChI Code for 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol is 1S/C12H27NO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-13H2 . The InChI key is ICUIZKMGHRMMDZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol is a liquid at room temperature . It has a predicted density of 1.083±0.06 g/cm3 and a predicted boiling point of 388.0±37.0 °C .

Scientific Research Applications

Ionophoric Properties and Membrane Transport

A study conducted by Otto et al. (2000) synthesized an ionophore using 1,17-diamino-3,6,9,12,15-pentaoxaheptadecane, a compound closely related to 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-OL. This ionophore was utilized to investigate the mixing behavior of unsaturated phosphocholines in fluid bilayers. The study revealed significant insights into nonideal mixing of phosphocholines due to hydrophobic mismatch, highlighting the potential use of related compounds in probing membrane dynamics (Otto et al., 2000).

Enhanced Ionophoric Properties

Raban et al. (1983) discussed the creation of 1,2-dithia-5,8,11,17-pentaoxacyclononadecane, a compound analogous to 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-OL, which exhibited improved ionophoric characteristics. This development suggests potential applications in enhancing ion transport across membranes (Raban et al., 1983).

Structural Studies in Biomolecules

Keeler et al. (2017) utilized a compound similar to 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-OL for structural studies of protected amino acids and dipeptides through solid-state NMR spectroscopy. This indicates the potential of such compounds in detailed structural analysis of biomolecules (Keeler et al., 2017).

Complexation with Metal Salts

Solov'ev et al. (1991) studied 1,17-bis(diphenylphosphinyl)-3,6,9,12,15-pentaoxaheptadecane, a derivative of the compound , examining its complexation with alkali and alkaline-earth metal salts. This research demonstrates the potential of such compounds in forming complexes with various metal ions, which could be significant in chemical sensing or catalysis applications (Solov'ev et al., 1991).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUIZKMGHRMMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608636
Record name 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-OL

CAS RN

39160-70-8
Record name 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amino-PEG6-alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
KA Sitterley, KG Linden, I Ferrer… - Analytical chemistry, 2018 - ACS Publications
This work describes the discovery of amino-poly(ethylene glycol)s, amino-poly(ethylene glycol) carboxylates, and amino-poly(ethylene glycol) amines in 20 produced water samples …
Number of citations: 20 pubs.acs.org
PA Lara-Martín, AC Chiaia-Hernández… - … science & technology, 2020 - ACS Publications
Oceans are the ultimate sink for many of the over 100 million man-made substances. Until now, monitoring was limited to a reduced number of targeted persistent organic pollutants, …
Number of citations: 44 pubs.acs.org
Y Bian, D Alem, F Beato, TL Hogenson… - Journal of medicinal …, 2022 - ACS Publications
Direct blockade of KRAS driver mutations in colorectal cancer (CRC) has been challenging. Targeting SOS1, a guanine nucleotide exchange factor, has arisen as an attractive …
Number of citations: 6 pubs.acs.org
TB Buscaglia, D Prosperi - academia.edu
2 synthesized asymmetrical diacetylenic monomer compounds (ADMs), thanks to PnP high propensity to interact with hydrophobic moieties. Once monomerically adsorbed on PnPs, …
Number of citations: 0 www.academia.edu
G D'Orazio - 2013 - boa.unimib.it
The research project is focused on the development and the synthesis of glycoderivatives as potential drug candidates, for therapeutic use, and as molecular tools, for the study of …
Number of citations: 2 boa.unimib.it
G Liu - 2010 - research-repository.st-andrews.ac …
Part I of this thesis describes the development of bioactive small molecules of relevance to the study of the apicomlexan parasite Toxoplasma gondii into useful chemical tools. The …
MJ Hynes - 2013 - search.proquest.com
The development of new patterning strategies for self-assembled monolayers (SAMs) using photolithography described here allows for the production of highly functional substrates for …
Number of citations: 5 search.proquest.com
S Parker - 2015 - unsworks.unsw.edu.au
Most mammalian cells require the presence of an extracellular matrix (ECM) in order to adhere, spread and proliferate. This matrix is largely comprised of proteins, as well as other large …
Number of citations: 2 unsworks.unsw.edu.au
R Adachi, T Matsushita, T Koyama, K Hatano… - Bioorganic & Medicinal …, 2023 - Elsevier
Glycopolymers having sialyl α2-3 lactose moieties via longer spacer arms were systematically prepared from the corresponding glycomonomers. Radical polymerization of …
Number of citations: 3 www.sciencedirect.com
N Rublack
Number of citations: 0

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